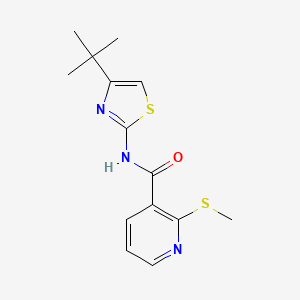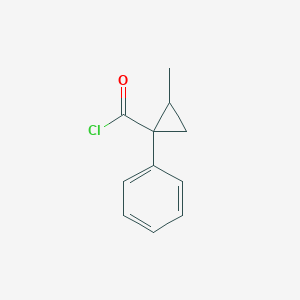
2-Methyl-1-phenylcyclopropane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-phenylcyclopropane-1-carbonyl chloride is a chemical compound that belongs to the class of carbonyl chlorides. It is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenylcyclopropane-1-carbonyl chloride typically involves the reaction of 2-Methyl-1-phenylcyclopropane-1-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride . The general reaction scheme is as follows:
[ \text{2-Methyl-1-phenylcyclopropane-1-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-phenylcyclopropane-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-Methyl-1-phenylcyclopropane-1-carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Hydrolysis: Water or aqueous base (e.g., NaOH) under mild conditions.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
Alcohols: Formed through reduction reactions.
Carboxylic Acids: Formed through hydrolysis reactions.
Aplicaciones Científicas De Investigación
2-Methyl-1-phenylcyclopropane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-phenylcyclopropane-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nature of the nucleophile. The molecular targets and pathways involved are primarily related to its chemical reactivity and the formation of covalent bonds with nucleophiles .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenyl-1-cyclopropanecarboxylic acid
- Methyl 1-phenylcyclopropane-1-carboxylate
- 1-Methyl-2-phenylcyclopropane
Uniqueness
2-Methyl-1-phenylcyclopropane-1-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. Its structure allows for the formation of a wide range of derivatives, making it valuable in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H11ClO |
|---|---|
Peso molecular |
194.66 g/mol |
Nombre IUPAC |
2-methyl-1-phenylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C11H11ClO/c1-8-7-11(8,10(12)13)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Clave InChI |
ZESRJQCTVWJPQY-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1(C2=CC=CC=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


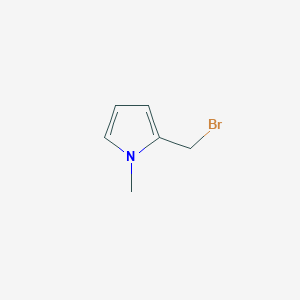
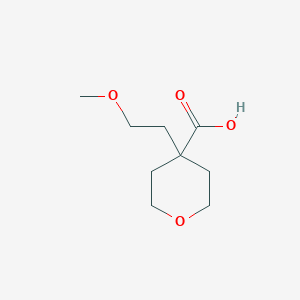
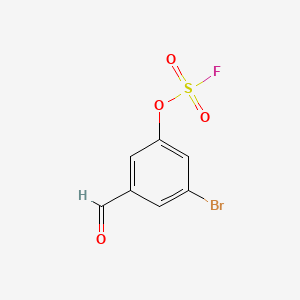
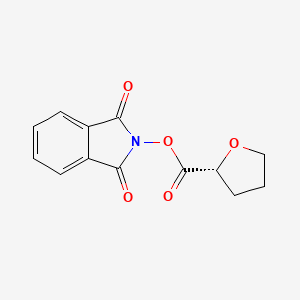
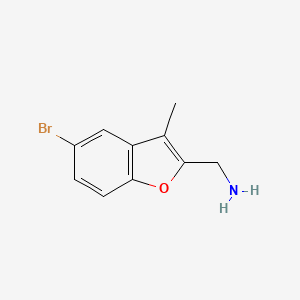
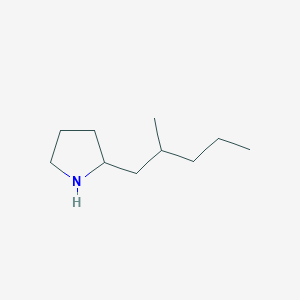
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.3]hexane-4-carboxylicacid](/img/structure/B13557919.png)
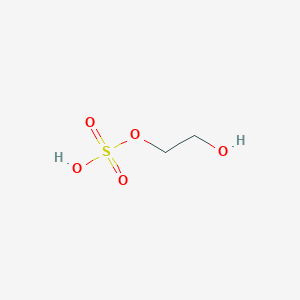
![tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate](/img/structure/B13557941.png)
![2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13557947.png)
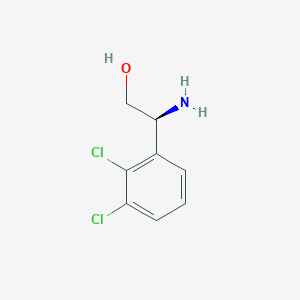
![8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride](/img/structure/B13557958.png)
![1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole](/img/structure/B13557965.png)
